molecular formula C13H13ClN2O2 B13695391 Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate

Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate

Cat. No.: B13695391
M. Wt: 264.71 g/mol
InChI Key: KCGQLYMPLLCZSA-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium acetate (NaOAc) to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The process is designed to be cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various alkyl halides for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and chloroform .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate
  • Ethyl 1-[(2-bromophenyl)methyl]pyrazole-4-carboxylate
  • Ethyl 1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, for instance, can enhance its antibacterial properties compared to other similar compounds .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-5-3-4-6-12(10)14/h3-7,9H,2,8H2,1H3

InChI Key

KCGQLYMPLLCZSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2Cl

Origin of Product

United States

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